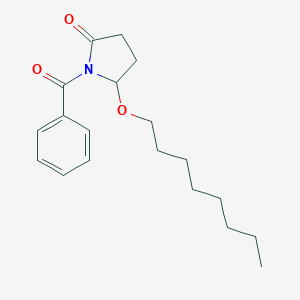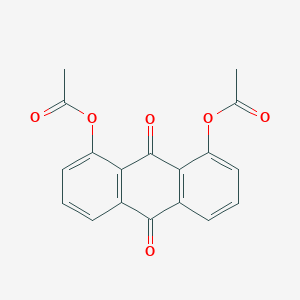
1,8-Diacetoxyanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Diacetoxyanthraquinone, also known as anthraquinone-2,7-diacetate, is a chemical compound that belongs to the class of anthraquinone derivatives. It is a yellowish-brown powder that is soluble in organic solvents such as chloroform, benzene, and ethanol. 1,8-Diacetoxyanthraquinone has been widely used in scientific research due to its numerous applications in the fields of biology, chemistry, and medicine.
Wirkmechanismus
The mechanism of action of 1,8-Diacetoxy1,8-Diacetoxyanthraquinonee is not fully understood. However, it has been reported to act as an inhibitor of several enzymes, such as cyclooxygenase and lipoxygenase. It has also been reported to exhibit antioxidant and anti-inflammatory properties.
Biochemische Und Physiologische Effekte
1,8-Diacetoxy1,8-Diacetoxyanthraquinonee has been reported to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. It has also been reported to inhibit the growth of several types of cancer cells, including breast cancer, prostate cancer, and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,8-Diacetoxy1,8-Diacetoxyanthraquinonee in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and use in various applications. However, one of the limitations is its low water solubility, which makes it difficult to use in aqueous solutions.
Zukünftige Richtungen
1,8-Diacetoxy1,8-Diacetoxyanthraquinonee has numerous potential applications in the fields of biology, chemistry, and medicine. Some of the future directions for research on this compound include:
1. The development of new synthetic methods for the production of 1,8-Diacetoxy1,8-Diacetoxyanthraquinonee.
2. The investigation of the mechanism of action of 1,8-Diacetoxy1,8-Diacetoxyanthraquinonee and its potential as a therapeutic agent.
3. The exploration of the potential use of 1,8-Diacetoxy1,8-Diacetoxyanthraquinonee in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders.
4. The investigation of the potential use of 1,8-Diacetoxy1,8-Diacetoxyanthraquinonee as a catalyst in various chemical reactions.
In conclusion, 1,8-Diacetoxy1,8-Diacetoxyanthraquinonee is a chemical compound that has numerous potential applications in the fields of biology, chemistry, and medicine. Its high solubility in organic solvents and its ability to inhibit the activity of several enzymes make it a valuable tool in scientific research. Further research on this compound is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 1,8-Diacetoxy1,8-Diacetoxyanthraquinonee can be achieved through several methods. One of the most commonly used methods is the reaction between 1,8-Diacetoxyanthraquinonee and acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction between 1,4-dihydroxy1,8-Diacetoxyanthraquinonee and acetic anhydride in the presence of a catalyst such as pyridine.
Wissenschaftliche Forschungsanwendungen
1,8-Diacetoxy1,8-Diacetoxyanthraquinonee has been widely used in scientific research due to its numerous applications in the fields of biology, chemistry, and medicine. It has been used as a reagent in the synthesis of various organic compounds, such as dyes and pharmaceuticals. It has also been used as a catalyst in several chemical reactions.
Eigenschaften
CAS-Nummer |
1963-82-2 |
|---|---|
Produktname |
1,8-Diacetoxyanthraquinone |
Molekularformel |
C18H12O6 |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
(8-acetyloxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C18H12O6/c1-9(19)23-13-7-3-5-11-15(13)18(22)16-12(17(11)21)6-4-8-14(16)24-10(2)20/h3-8H,1-2H3 |
InChI-Schlüssel |
BDYRYAFJCKWMGQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OC(=O)C |
Kanonische SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OC(=O)C |
Andere CAS-Nummern |
1963-82-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




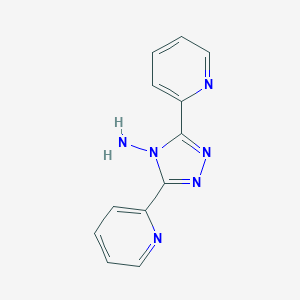
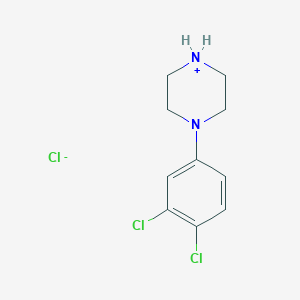
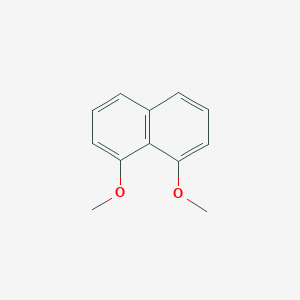

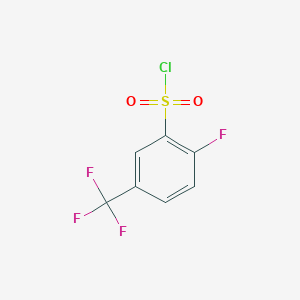
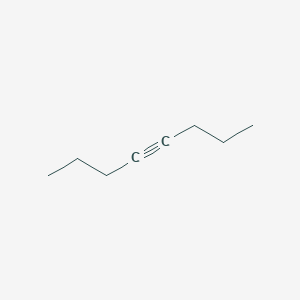
![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)
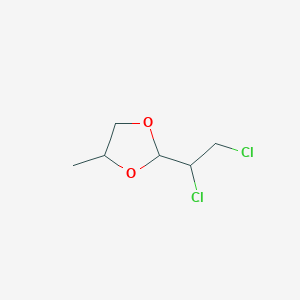
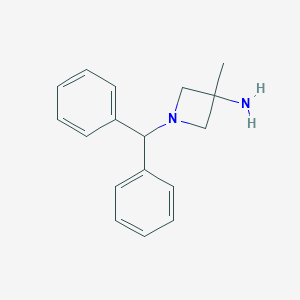
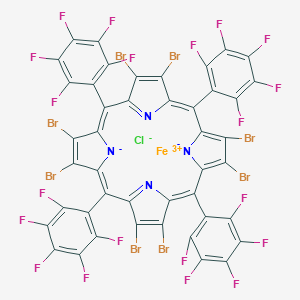
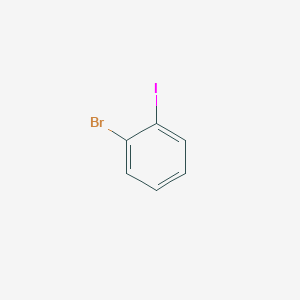
![[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine](/img/structure/B155776.png)
